6-Methoxyethylamino-Numonafide

Description

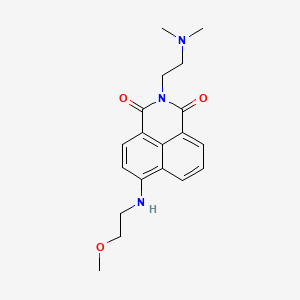

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(dimethylamino)ethyl]-6-(2-methoxyethylamino)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-21(2)10-11-22-18(23)14-6-4-5-13-16(20-9-12-25-3)8-7-15(17(13)14)19(22)24/h4-8,20H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEVHWQFCPOMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)NCCOC)C=CC=C3C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Medicinal Chemistry of 6 Methoxyethylamino Numonafide

Derivatization Strategies from Amonafide (B1665376)

The synthesis of 6-Methoxyethylamino-Numonafide, along with other numonafide analogs, represents a strategic shift in the amonafide scaffold. The core derivatization strategy involves the relocation of the critical amino group from the 5-position of the naphthalimide ring system to the 6-position. This seemingly subtle modification has profound implications for the compound's metabolic stability.

The synthesis of 6-amino amonafide derivatives, including 6-Methoxyethylamino-Numonafide, has been described in the scientific literature. nih.govmedkoo.comresearchgate.net While the specific, step-by-step reaction conditions are detailed within primary research articles, the general approach involves the use of appropriately substituted naphthalic anhydrides as key starting materials. For instance, the synthesis can be conceptualized as starting from a 3-nitro-1,8-naphthalic anhydride (B1165640) precursor. researchgate.netmdpi.com A general synthetic pathway would likely involve the following key transformations:

Introduction of the side chain: The imide nitrogen of the naphthalic anhydride is reacted with a suitable amine, in this case, likely a derivative of ethylamine, to install the side chain that is characteristic of amonafide and its analogs.

Reduction of the nitro group: The nitro group at the 3- or 6-position (depending on the starting material) is reduced to an amino group. This is a critical step to introduce the key functionality for DNA interaction and biological activity.

Functionalization of the amino group: In the case of 6-Methoxyethylamino-Numonafide, the primary amino group at the 6-position is further derivatized with a methoxyethyl group.

This strategic derivatization at the 6-position is the cornerstone of the numonafide series, aiming to retain the pharmacophore responsible for anticancer activity while engineering out the metabolic weakness of the parent compound, amonafide.

Rational Design Principles for Optimized Analogs

The development of 6-Methoxyethylamino-Numonafide was not a matter of random chemical modification but was guided by clear, rational design principles aimed at creating a superior analog of amonafide.

Prevention of N-acetyltransferase 2 (NAT2)-Mediated Acetylation

The primary driver behind the design of numonafides was the circumvention of the problematic N-acetylation of amonafide. nih.govresearchgate.netnih.gov In humans, the 5-position primary amine of amonafide is a substrate for N-acetyltransferase 2 (NAT2), an enzyme known for its genetic polymorphism. thno.org This polymorphism leads to significant inter-individual variability in the rate of amonafide metabolism, resulting in unpredictable levels of the N-acetylated metabolite, which is associated with increased toxicity. thno.org

By relocating the amino group to the 6-position of the naphthalimide ring, researchers hypothesized that the resulting analog would no longer be a substrate for NAT2. This hypothesis was confirmed through biochemical assays. nih.govresearchgate.netnih.gov Studies have shown that while amonafide is extensively acetylated by NAT2, 6-amino-numonafide (a numonafide with a free amine at the 6-position) and 6-methoxyethylamino-numonafide are not. nih.govresearchgate.netnih.gov This crucial difference means that numonafides are expected to have a more predictable pharmacokinetic profile and a reduced potential for the toxicity associated with the acetylated metabolite of amonafide.

Structure-Activity Relationship Investigations within Numonafide Analogues

The therapeutic potential of any new class of compounds is defined by its structure-activity relationship (SAR). For the numonafide analogues, a key question was whether the modifications made to prevent NAT2 acetylation would compromise the anticancer activity. Investigations into the SAR of numonafides have focused on comparing their in vitro potency against various cancer cell lines with that of the parent compound, amonafide.

Systematic studies have been conducted on a series of nine amonafide derivatives, eight of which featured an arylamine at the 6-position. nih.govmedkoo.com Among these, 6-amino-numonafide (AN) and 6-Methoxyethylamino-Numonafide (MEAN) were identified as having the most promising in vitro antitumor properties. nih.govnih.gov

The in vitro growth-inhibitory activities of these compounds have been evaluated in a panel of human cancer cell lines. The results indicate that both AN and MEAN exhibit potencies that are comparable to that of amonafide. nih.gov This demonstrates that the relocation of the amino group from the 5- to the 6-position, and its subsequent derivatization in the case of MEAN, does not significantly diminish the compound's ability to inhibit cancer cell growth.

Below is a table summarizing the reported 50% inhibitory concentrations (IC50) for Amonafide, 6-amino-numonafide (AN), and 6-Methoxyethylamino-Numonafide (MEAN) in various human cancer cell lines.

| Cell Line | Cancer Type | Amonafide IC50 (µM) | 6-amino-numonafide (AN) IC50 (µM) | 6-Methoxyethylamino-Numonafide (MEAN) IC50 (µM) |

| AGS | Gastric Carcinoma | ~1-10 | ~1-10 | ~1-10 |

| MGC | Gastric Carcinoma | ~1-10 | ~1-10 | ~1-10 |

| SGC-7901 | Gastric Carcinoma | ~1-10 | ~1-10 | ~1-10 |

| K562 | Leukemia | ~0.1-1 | ~0.1-1 | ~0.1-1 |

| Jurkat | Leukemia | ~0.1-1 | ~0.1-1 | ~0.1-1 |

| MDA-MB-435 | Breast Carcinoma | ~0.1-1 | ~0.1-1 | ~0.1-1 |

| HepG2 | Hepatoma | ~1-10 | ~1-10 | ~1-10 |

| Huh7 | Hepatoma | ~1-10 | ~1-10 | ~1-10 |

| SMMC-7721 | Hepatoma | ~1-10 | ~1-10 | ~1-10 |

| A549 | Lung Carcinoma | ~1-10 | ~1-10 | ~1-10 |

| HT-29 | Colon Carcinoma | ~1-10 | ~1-10 | ~1-10 |

Data is approximated from graphical representations in the cited literature. nih.gov

These data reveal that the numonafides, including 6-Methoxyethylamino-Numonafide, generally maintain a similar level of cytotoxic potency across a range of cancer cell types when compared to amonafide. nih.gov This finding is critical, as it suggests that the primary goal of eliminating NAT2-mediated acetylation has been achieved without sacrificing the inherent anticancer activity of the naphthalimide pharmacophore. Further studies have also indicated that these compounds act through similar cellular mechanisms as amonafide, including DNA intercalation and inhibition of topoisomerase II. nih.govmedkoo.com

Molecular and Cellular Mechanisms of Action of 6 Methoxyethylamino Numonafide

DNA Intercalation and Topoisomerase II Inhibition

Similar to its parent compound, amonafide (B1665376), a primary mechanism of action for 6-Methoxyethylamino-Numonafide is its function as a DNA intercalator and a potential inhibitor of topoisomerase II. nih.govresearchgate.netwiley.com Naphthalimides, the class of compounds to which MEAN belongs, are recognized for their ability to bind to DNA by inserting themselves between the base pairs of the DNA helix. researchgate.net This intercalation can disrupt DNA structure and function.

Furthermore, this class of drugs acts as topoisomerase II "poisons." researchgate.net Topoisomerase II is a crucial enzyme that alters DNA topology, managing DNA tangles and supercoils during processes like replication and transcription. mdpi.com By stabilizing the complex between topoisomerase II and DNA, intercalating agents like MEAN can lead to the formation of double-strand breaks in the DNA. researchgate.netmdpi.com This DNA damage triggers cellular stress responses that can ultimately lead to cell cycle arrest and apoptosis. nih.gov Studies confirm that MEAN retains these DNA intercalation and topoisomerase II inhibition activities, which are central to its anti-cancer effects. researchgate.net

Modulation of Oncogene Expression

A key aspect of 6-Methoxyethylamino-Numonafide's mechanism is its ability to alter the expression of genes critical to cancer cell growth and survival. A notable target is the oncogene C-MYC.

Research shows that 6-Methoxyethylamino-Numonafide significantly suppresses the expression of the C-MYC oncogene, which is known to be a driver in many cancers, including hepatocellular carcinoma (HCC). nih.govscience.gov Treatment with MEAN leads to a reduction in both C-MYC RNA and protein levels in cancer cells. nih.gov Notably, while both MEAN and its parent compound, amonafide, reduce C-MYC RNA expression, MEAN demonstrates a more potent suppression of C-MYC protein expression in treated HepG2 liver cancer cells. nih.gov This reduction of C-MYC is a significant contributor to the tumor growth suppression observed with MEAN treatment. nih.gov

| Gene Target | Gene Type | Effect of MEAN Treatment | Significance |

|---|---|---|---|

| C-MYC | Oncogene | Suppressed RNA and protein expression. nih.gov | Inhibits a key driver of cancer cell proliferation. nih.gov |

| SHP-1 | Tumor Suppressor | Enhanced expression. nih.govnih.gov | Represses HCC colony formation and tumor growth. nih.gov |

| TXNIP | Tumor Suppressor | Increased expression. nih.govnih.gov | Contributes to tumor growth suppression. nih.gov |

Upregulation of Tumor Suppressor Genes

In addition to suppressing oncogenes, 6-Methoxyethylamino-Numonafide also enhances the expression of several tumor suppressor genes. nih.govnih.gov This dual action of downregulating growth-promoting genes while upregulating growth-inhibiting genes underscores its potent anti-cancer activity.

Treatment with MEAN has been found to enhance the expression of Src Homology Region 2 Domain-Containing Phosphatase-1 (SHP-1). nih.govscience.govnih.gov SHP-1 is a protein tyrosine phosphatase that acts as a tumor suppressor in certain cancers. nih.govcancerindex.org A reduction in SHP-1 has been associated with hepatocellular carcinoma, and its activation has been shown to significantly repress cancer colony formation and inhibit tumor growth in xenograft models. nih.gov By increasing SHP-1 levels, MEAN helps to restore this natural tumor-suppressive mechanism. nih.govcancerindex.org

Another important tumor suppressor gene upregulated by MEAN is the thioredoxin-interacting protein (TXNIP). nih.govscience.govnih.gov TXNIP is recognized as a tumor suppressor in various cancers, and its expression is often reduced in malignant cells. nih.govcancerindex.org Interestingly, studies show that while the parent compound amonafide does not significantly alter TXNIP levels, treatment with MEAN leads to a notable increase in its expression. nih.gov This specific upregulation of TXNIP represents a mechanistic distinction between MEAN and amonafide and is a key contributor to its anti-tumor effects. nih.gov

Induction of Cell Cycle Arrest

A direct consequence of the DNA damage and altered gene expression caused by 6-Methoxyethylamino-Numonafide is the induction of cell cycle arrest. nih.gov By treating cancer cells with MEAN, researchers have observed a significant increase in DNA content, which is indicative of the cells being halted in the G2 phase of the cell cycle. nih.gov This G2 arrest is a common cellular response to DNA damage, preventing the cell from proceeding into mitosis with a compromised genome. nih.govresearchgate.net The ability to induce G2 arrest is a shared characteristic among MEAN, its analogue 6-amino-numonafide, and the parent compound amonafide, highlighting it as a core mechanism for this class of drugs. nih.gov

G2 Phase Arrest

A critical mechanism of action for 6-Methoxyethylamino-Numonafide is its ability to induce cell cycle arrest in the G2 phase. nih.gov This phase is a crucial checkpoint before a cell enters mitosis, ensuring that any DNA damage is repaired. wikipedia.org By halting the cell cycle at this stage, MEAN prevents the proliferation of cancer cells with compromised genetic material. nih.gov

Studies have shown that MEAN, along with its parent compound Amonafide (AMN) and another derivative, 6-amino-numonafide (AN), causes a dose-dependent increase in the DNA content of cancer cells. nih.gov This accumulation of DNA is indicative of G2 arrest. nih.gov The likely cause of this arrest is DNA damage resulting from the intercalation of these compounds into the DNA or through the inhibition of topoisomerase II. nih.gov

Apoptotic Pathway Induction

In addition to halting cell proliferation, 6-Methoxyethylamino-Numonafide actively induces apoptosis, or programmed cell death, in cancer cells. Research has demonstrated that MEAN, similar to its parent compound Amonafide, triggers a significant increase in the apoptotic index in treated cancer cells. nih.gov This induction of apoptosis is a key contributor to the compound's ability to inhibit tumor growth. nih.gov

Disruption of Perinucleolar Compartment (PNC) Structure

A unique aspect of 6-Methoxyethylamino-Numonafide's mechanism is its ability to disrupt the structure of the perinucleolar compartment (PNC). nih.govresearchgate.net The PNC is a subnuclear body found predominantly in cancer cells and its prevalence is positively correlated with the metastatic potential and aggressiveness of a tumor. researchgate.netmdpi.comnih.gov

The PNC is composed mainly of RNA and RNA-binding proteins, with polypyrimidine tract-binding protein (PTB) being a key component. nih.govmdpi.com MEAN has been shown to disassemble the PNC structure in hepatocellular carcinoma (HCC) cell lines. nih.gov This disruption of a structure so closely linked to malignancy suggests that PNC disassembly is an important anti-metastatic mechanism of MEAN. nih.govresearchgate.net The ability to target and disrupt the PNC makes it a valuable indicator for screening potential anti-cancer drugs. nih.gov

Transcriptomic Alterations Induced by 6-Methoxyethylamino-Numonafide

Treatment with 6-Methoxyethylamino-Numonafide leads to significant alterations in the transcriptome of cancer cells, revealing a multifaceted impact on gene expression. nih.govnih.gov While MEAN shares some gene expression changes with its parent compound, Amonafide (AMN), a substantial portion of the affected genes are unique to MEAN, highlighting its distinct mode of action. nih.gov

Gene array analyses have shown that in HepG2 cells, approximately two-thirds of the gene expression changes induced by MEAN are not shared with AMN. nih.gov MEAN has been observed to significantly change the levels of hundreds of transcripts. nih.gov

Key transcriptomic changes induced by MEAN include:

Downregulation of c-MYC: MEAN significantly reduces the protein levels of the oncoprotein c-MYC, a key driver of oncogenesis, at concentrations where AMN has no significant effect. nih.gov

Inhibition of SIRT1: MEAN, but not AMN, inhibits the expression of SIRT1, a deacetylase involved in various cellular processes and often overexpressed in cancer. nih.gov

Upregulation of Tumor Suppressor Genes: MEAN enhances the protein levels of known tumor suppressors, including SHP-1 (Src homology region 2 domain-containing phosphatase-1) and TXNIP (thioredoxin-interacting protein), while AMN does not significantly affect their levels. nih.gov

Upregulation of Metallothionein 1G: Both MEAN and AMN upregulate this gene, which is considered a tumor suppressor in some carcinomas. nih.gov

Downregulation of Stearoyl-CoA Desaturase: This enzyme, critical for fatty acid metabolism that promotes cancer cell proliferation, is downregulated by both MEAN and AMN. nih.gov

These alterations in gene expression contribute to the growth inhibition and apoptosis-inducing properties of the compound. nih.govnih.gov

| Gene | Effect of MEAN | Potential Role in Cancer |

| c-MYC | Downregulation | Oncoprotein, drives cell proliferation |

| SIRT1 | Downregulation | Deacetylase, often overexpressed in cancer |

| SHP-1 | Upregulation | Tumor suppressor |

| TXNIP | Upregulation | Tumor suppressor |

| Metallothionein 1G | Upregulation | Potential tumor suppressor |

| Stearoyl-CoA Desaturase | Downregulation | Promotes cancer cell proliferation |

Distinctions in Mechanism of Action Compared to Parent Compounds and Reference Agents

A crucial aspect of 6-Methoxyethylamino-Numonafide's profile is that its mechanism of action is distinct from its parent compound, Amonafide (AMN), and other reference anticancer agents like Doxorubicin (B1662922). nih.gov

While both MEAN and AMN are DNA intercalators and induce G2 arrest and apoptosis, the downstream molecular consequences differ significantly. nih.govnih.gov As detailed in the transcriptomic analysis, MEAN uniquely modulates the expression of key oncogenes and tumor suppressors like c-MYC, SIRT1, SHP-1, and TXNIP. nih.gov This suggests that the chemical modification of AMN to create MEAN resulted in a novel molecule with unique and multifaceted functions. nih.gov

Compared to Doxorubicin, another DNA intercalator and topoisomerase II inhibitor, the mechanisms also show distinctions. wikipedia.orgmdpi.comdrugbank.com While both can induce DNA damage and apoptosis, MEAN's specific targeting of the PNC structure and its unique transcriptomic signature, particularly the pronounced effect on c-MYC and SIRT1, represent a different therapeutic approach. nih.govnih.gov Furthermore, unlike many conventional chemotherapeutics, some naphthalimide-related compounds, the class to which MEAN belongs, are not susceptible to multi-drug resistance mechanisms. researchgate.net

The unique mechanisms of action of 6-Methoxyethylamino-Numonafide, from cell cycle arrest and apoptosis to the novel disruption of the PNC and distinct transcriptomic alterations, underscore its potential as a valuable and differentiated agent in cancer therapy.

Preclinical Efficacy Investigations of 6 Methoxyethylamino Numonafide

In Vitro Antiproliferative Activity Across Diverse Cancer Cell Lines

6-Methoxyethylamino-Numonafide has demonstrated significant antiproliferative properties, meaning it can inhibit the growth and spread of cancer cells in laboratory settings. Its activity has been observed across a range of cancer cell types.

Hepatocellular Carcinoma Cell Lines (e.g., HepG2, Huh7)

Studies have shown that 6-Methoxyethylamino-Numonafide is a potent inhibitor of hepatocellular carcinoma (HCC) cell lines. researchgate.net Specifically, its efficacy has been evaluated against well-established human hepatoma cell lines, including HepG2 and Huh7. researchgate.netnih.gov The compound inhibits the growth of these liver cancer cells with a potency similar to its parent compound, Amonafide (B1665376). nih.gov

Gastric Cancer Cell Lines (e.g., AGS)

The antiproliferative effects of 6-Methoxyethylamino-Numonafide extend to gastric cancer. Research has highlighted its potent inhibitory activity against the human gastric adenocarcinoma cell line, AGS. researchgate.netnih.gov

Broad-Spectrum In Vitro Efficacy (e.g., blood, cervical, colon, gastric, liver, lung, skin cancers)

Systematic investigations have confirmed the broad-spectrum anticancer activity of 6-Methoxyethylamino-Numonafide. Its ability to inhibit cancer cell growth was tested across 11 different cell lines derived from various cancers, where it showed potency comparable to Amonafide. researchgate.netnih.gov An encouraging finding is that the compound's IC50 (a measure of its potency) was not significantly affected in several drug-resistant cell lines that have activated P-glycoprotein drug efflux pumps, suggesting it may be effective in cancers that have become resistant to other chemotherapy drugs. nih.gov

| Compound | Cancer Type | Cell Line | Reported Activity |

|---|---|---|---|

| 6-Methoxyethylamino-Numonafide | Hepatocellular Carcinoma | HepG2 | Potent Growth Inhibitor researchgate.net |

| 6-Methoxyethylamino-Numonafide | Hepatocellular Carcinoma | Huh7 | Potent Growth Inhibitor researchgate.net |

| 6-Methoxyethylamino-Numonafide | Gastric Cancer | AGS | Potent Growth Inhibitor researchgate.net |

| 6-Methoxyethylamino-Numonafide | Various | 11 Cancer Cell Lines | Similar potency to Amonafide nih.gov |

In Vivo Antitumor Efficacy in Murine Xenograft Models

The anticancer properties of 6-Methoxyethylamino-Numonafide have been confirmed in animal studies, specifically in mice with tumors grown from human cancer cells (xenograft models).

Hepatocellular Carcinoma Xenograft Models

6-Methoxyethylamino-Numonafide has demonstrated significant efficacy in inhibiting the growth of human hepatocellular carcinoma tumors in murine xenograft models. nih.govnih.gov Studies using both HepG2 and Huh7 cell lines to create tumors in mice showed that the compound is a potent growth inhibitor. nih.govnih.gov

In direct comparisons, 6-Methoxyethylamino-Numonafide was found to be more efficacious at inhibiting tumor growth than Sorafenib (B1663141), the only approved drug for HCC at the time of the study, when administered at the same dose. nih.govnih.gov Furthermore, research showed that 6-Methoxyethylamino-Numonafide was capable of causing the regression of established tumors over a multi-week treatment period. nih.gov Combination therapy using both 6-Methoxyethylamino-Numonafide and Sorafenib enhanced tumor growth inhibition almost completely and, in some cases, appeared to begin reducing tumor size after approximately 30 days of treatment. nih.gov

Gastric Cancer Xenograft Models

The antitumor properties of 6-Methoxyethylamino-Numonafide (MEAN) have been evaluated in preclinical xenograft models of human gastric cancer. nih.gov In studies utilizing nude mice implanted with AGS human gastric adenocarcinoma cells, MEAN demonstrated significant efficacy in inhibiting tumor growth. nih.gov The AGS cells, which express luciferase, allowed for the real-time, non-invasive monitoring of tumor burden via bioluminescence imaging. nih.gov

In these models, treatment with MEAN led to a noticeable reduction in tumor proliferation. nih.gov The xenograft models showed that numonafides, including MEAN, are efficacious in vivo for gastric cancers. nih.govresearchgate.net Continuous treatment over 28 days in mice with established subcutaneous AGS tumors resulted in the inhibition of tumor growth and a reduction in the size of these established tumors. nih.gov

Anti-Metastatic Efficacy in In Vivo Models

The evaluation of 6-Methoxyethylamino-Numonafide's (MEAN) anti-metastatic potential has been explored in in vivo models that simulate the dissemination of cancer cells. One such model involves the use of intraperitoneal xenografts, where cancer cells are implanted into the peritoneal cavity, mimicking metastatic spread in that region. nih.gov

In a study using immunodeficient mice, human hepatocellular carcinoma (Huh7) cells engineered to express luciferase were implanted intraperitoneally. nih.gov This model allows for the tracking of tumor burden and dissemination throughout the peritoneal cavity. Treatment with MEAN was initiated one week after implantation and continued for 28 days. nih.gov The results from this model, which quantifies tumor burden by the total light emitted from the luminescent tumors, demonstrated the compound's activity against disseminated cancer cells within the peritoneum. nih.gov While direct studies on metastasis to distant organs were not detailed, the reduction of tumor burden in this dissemination model points towards a potential anti-metastatic effect. nih.gov

Comparative Preclinical Efficacy of 6-Methoxyethylamino-Numonafide

Efficacy Compared to Amonafide and Other Numonafide Derivatives (e.g., 6-Amino-Numonafide)

The preclinical efficacy of 6-Methoxyethylamino-Numonafide (MEAN) has been directly compared to its parent compound, Amonafide (AMN), and another numonafide derivative, 6-Amino-Numonafide (AN). nih.govresearchgate.net While the in vitro potencies and cellular mechanisms are similar across the three compounds, in vivo studies in murine models of human liver and gastric cancers have revealed nuances in their efficacy and tolerability. nih.govresearchgate.net

In short-term dosing models, both MEAN and AN required slightly higher doses than Amonafide to achieve equivalent efficacy. nih.govresearchgate.net However, in long-term dosing scenarios, all three compounds were found to be equally efficacious at the same dose. nih.govresearchgate.net A key differentiating factor is that MEAN is significantly better tolerated than both Amonafide and AN. nih.gov Xenograft model studies indicate that MEAN is more effective than AN in vivo. nih.gov

| Compound | Relative Efficacy (Short-Term Dosing) | Relative Efficacy (Long-Term Dosing) | Key Finding |

|---|---|---|---|

| 6-Methoxyethylamino-Numonafide (MEAN) | Requires slightly higher dose than AMN for equal efficacy. nih.govresearchgate.net | Equally efficacious to AMN and AN at the same dose. nih.govresearchgate.net | Demonstrated to be more effective than AN in xenograft models. nih.gov |

| Amonafide (AMN) | Base of comparison. | Equally efficacious to MEAN and AN at the same dose. nih.govresearchgate.net | Parent compound. nih.gov |

| 6-Amino-Numonafide (AN) | Requires slightly higher dose than AMN for equal efficacy. nih.govresearchgate.net | Equally efficacious to MEAN and AMN at the same dose. nih.govresearchgate.net | Considered less effective than MEAN in xenograft models. nih.gov |

Efficacy Compared to Standard-of-Care Agents (e.g., Sorafenib)

The preclinical antitumor activity of 6-Methoxyethylamino-Numonafide (MEAN) has been evaluated against Sorafenib, an approved standard-of-care agent for hepatocellular carcinoma (HCC). nih.govnorthwestern.edu In murine xenograft models using human HCC cell lines (Huh7-luc and HepG2-luc), MEAN was shown to be a potent growth inhibitor. nih.gov

Direct comparative studies demonstrated that under the same treatment strategies, MEAN was more efficacious in inhibiting tumor growth in mice than Sorafenib. nih.govnorthwestern.edu At an identical dose, MEAN inhibited tumor growth more effectively than Sorafenib across multiple measurement parameters, including tumor luminescence and final tumor weight in both Huh7 and HepG2 xenograft models. nih.gov While established tumors did not shrink at the tested dose, MEAN treatment nearly flattened the tumor growth curve, showing a more potent tumor growth retardation effect compared to Sorafenib. nih.gov

| Agent | Tumor Growth Inhibition | Comparative Finding | Cancer Model |

|---|---|---|---|

| 6-Methoxyethylamino-Numonafide (MEAN) | Significantly retarded tumor growth; nearly flattened the growth curve. nih.gov | More efficacious than Sorafenib at the same dose and treatment schedule. nih.govnorthwestern.edu | Human HCC (Huh7 & HepG2) Xenografts. nih.gov |

| Sorafenib | Produced significant tumor growth retardation compared to vehicle control. nih.gov | Less efficacious than MEAN at the same dose and treatment schedule. nih.gov | Human HCC (Huh7 & HepG2) Xenografts. nih.gov |

Efficacy in Combination Therapy Regimens (e.g., with Sorafenib)

The potential for synergistic or additive effects when combining 6-Methoxyethylamino-Numonafide (MEAN) with standard therapies has been investigated. nih.govnorthwestern.edu Specifically, its efficacy in combination with Sorafenib was tested in human hepatocellular carcinoma (HCC) xenograft models. nih.gov

The combined therapy using both MEAN and Sorafenib resulted in enhanced tumor growth inhibition compared to monotherapy with either agent alone. nih.govnorthwestern.edu In both Huh7 and HepG2 xenograft models, the combination of the two agents blocked tumor growth almost completely and appeared to initiate a reduction in tumor size after approximately 30 days of treatment. nih.gov While the combination was significantly more effective than Sorafenib monotherapy, the enhancement of efficacy compared to MEAN monotherapy was more modest, potentially because the dose of MEAN used was already producing a near-maximal inhibitory effect. nih.gov Further studies with a lower concentration of MEAN confirmed that the combination could enhance tumor growth suppression. nih.gov

Pharmacological Profiles and Mechanisms of Resistance to 6 Methoxyethylamino Numonafide

Efficacy in Drug-Resistant Cancer Cell Lines with Activated Drug Efflux Pumps (e.g., P-glycoprotein)

The development of resistance to chemotherapy is a significant hurdle in cancer treatment. One of the key mechanisms of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents.

In a study comparing amonafide (B1665376) to other topoisomerase II inhibitors like daunorubicin (B1662515) and doxorubicin (B1662922) in a P-gp overexpressing leukemia cell line (K562/DOX), amonafide's cytotoxic effect was not diminished by the presence of the efflux pump. nih.gov Further investigations using Caco-2 and MDR1-MDCK cell models confirmed that amonafide is neither a substrate nor an inhibitor of P-gp. nih.gov

While these findings are promising for the naphthalimide class of compounds, it is important to note that direct experimental evidence for 6-Methoxyethylamino-Numonafide's interaction with P-glycoprotein is not currently available. Therefore, its efficacy in P-gp-mediated drug-resistant cancer cell lines remains to be definitively established.

Table 1: P-glycoprotein Interaction Profile

| Compound | P-glycoprotein Substrate | P-glycoprotein Inhibitor | Efficacy in P-gp Overexpressing Cells |

|---|---|---|---|

| 6-Methoxyethylamino-Numonafide | Data not available | Data not available | Data not available |

| Amonafide (Parent Compound) | No nih.gov | No nih.gov | Unaffected nih.gov |

Novel Modes of Action Based on NCI60 Cell Assay Analyses (e.g., COMPARE Algorithm)

The National Cancer Institute's 60 human cancer cell line (NCI60) screen is a valuable tool in cancer drug discovery. It assesses the cytotoxic profiles of compounds against a diverse panel of human cancer cell lines. The data generated can be analyzed using the COMPARE algorithm, which identifies compounds with similar patterns of activity, suggesting they may share a common mechanism of action.

A search of publicly available data from the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI) did not yield specific results for 6-Methoxyethylamino-Numonafide in the NCI60 screen or any associated COMPARE analyses. While the NCI60 database is extensive, not all compounds under investigation are included or publicly accessible.

The primary mechanism of action for amonafide and its derivatives, including 6-Methoxyethylamino-Numonafide, is understood to be DNA intercalation and inhibition of topoisomerase II. nih.govrsc.org Transcriptome analysis of cancer cells treated with 6-Methoxyethylamino-Numonafide has shown similar patterns to those treated with amonafide, further supporting a shared mechanism of action within this class of drugs.

Without specific NCI60 and COMPARE data for 6-Methoxyethylamino-Numonafide, the identification of novel modes of action through this methodology is not currently possible.

Table 2: NCI60 and COMPARE Analysis Status

| Compound | NCI60 Data Available | COMPARE Analysis Available | Implied Novel Modes of Action |

|---|---|---|---|

| 6-Methoxyethylamino-Numonafide | No publicly available data | No publicly available data | Not applicable |

Advanced Drug Delivery Systems for 6 Methoxyethylamino Numonafide

Development of Magnetic Microspheres for Localized Delivery

To maximize the therapeutic dose of 6-Methoxyethylamino-Numonafide at a specific target site, such as a tumor, researchers have developed magnetic microspheres. nih.govnih.gov These microspheres are designed for selective transcatheter delivery, allowing for localized administration. nih.gov

The core components of these magnetic microspheres include an alginate matrix that encapsulates both the 6-Methoxyethylamino-Numonafide drug and ultrasmall superparamagnetic iron oxide (USPIO) nanoclusters. nih.govnih.gov The inclusion of USPIO nanoclusters serves a dual purpose: it allows for the magnetic targeting of the microspheres to the desired location within the body and provides contrast for in vivo imaging, suggesting the feasibility of monitoring their administration. nih.gov The synthesis involves the formation of USPIO nanoclusters of approximately 42 nm in size through the coupling of smaller 6 nm USPIO nanoparticles with polyacrylic acid. nih.gov These nanoclusters are then incorporated into the alginate microspheres along with the drug. nih.gov

The resulting drug delivery platform is characterized by its monodisperse nature, meaning the microspheres are of a uniform size. nih.gov Research has demonstrated that these 6-Methoxyethylamino-Numonafide-eluting magnetic microspheres exhibit potent therapeutic effects, significantly inhibiting the growth of hepatoma cells and inducing apoptosis. nih.govnih.gov

Table 1: Composition of 6-Methoxyethylamino-Numonafide Magnetic Microspheres

| Component | Function |

| 6-Methoxyethylamino-Numonafide | Active therapeutic agent |

| Alginate | Biocompatible matrix for encapsulation |

| USPIO Nanoclusters | Enables magnetic targeting and imaging |

Microfluidic Fabrication Techniques for Microsphere Synthesis

The fabrication of these specialized magnetic microspheres is achieved through the use of advanced microfluidic techniques. nih.govnih.gov Specifically, droplet microfluidics has been employed to create monodisperse microspheres with highly controllable characteristics. nih.gov This method offers precise control over the flow of multiple fluids at the microscale, enabling the production of uniform droplets that serve as templates for the microspheres. rsc.orgnih.gov

The microfluidic chip used in this process is typically fabricated using soft lithography techniques and features channels with dimensions on the order of 120 µm in depth and width. nih.gov By carefully controlling the flow rates of the different fluid phases within these microchannels, the size of the resulting microspheres can be readily and precisely adjusted. nih.gov This level of control is a significant advantage over traditional bulk emulsification methods, which often result in a wide distribution of particle sizes. mdpi.com

The process involves the generation of oil-in-water-in-oil (O/W/O) emulsion droplets or similar structures that contain the alginate, the drug, and the USPIO nanoclusters in the aqueous phase. nih.govmdpi.com Subsequent polymerization or gelation of the alginate solidifies the droplets into stable microspheres. nih.gov This technique ensures the effective loading of both the 6-Methoxyethylamino-Numonafide and the USPIO nanoclusters into the alginate matrix. nih.gov

Table 2: Parameters Influencing Microsphere Size in Microfluidic Fabrication

| Parameter | Effect on Microsphere Size |

| Channel Flow Rates | Directly controls the size of the generated droplets and final microspheres |

| Channel Dimensions | Influences the range of achievable microsphere sizes |

| Fluid Viscosity | Affects droplet formation and stability |

Controlled Release Kinetics from Encapsulated Systems

A critical aspect of any advanced drug delivery system is its ability to release the therapeutic agent in a controlled and predictable manner. For the 6-Methoxyethylamino-Numonafide magnetic microspheres, the release rate of the encapsulated drug can be effectively modulated. nih.gov

A key finding from research is that the introduction of USPIO nanoclusters into the alginate matrix directly influences the drug release kinetics. nih.gov The presence of these nanoclusters can be adjusted to control the rate at which 6-Methoxyethylamino-Numonafide is released from the microspheres. nih.gov This provides a mechanism to tailor the drug release profile to the specific therapeutic requirements of the application.

In vitro drug release studies have been conducted to characterize the release profiles of 6-Methoxyethylamino-Numonafide from these magnetic microspheres. nih.gov These studies typically involve placing the microspheres in a buffer solution that mimics physiological conditions and measuring the concentration of the released drug over time. mdpi.com The data from such studies can be fitted to various mathematical models, such as the Korsmeyer-Peppas model, to understand the underlying release mechanism, which can range from Fickian diffusion to anomalous transport. researchgate.netresearchgate.net The ability to control the release kinetics is crucial for maintaining a therapeutic concentration of the drug at the target site for an extended period, thereby enhancing its efficacy.

Table 3: Factors Affecting Controlled Release of 6-Methoxyethylamino-Numonafide

| Factor | Influence on Release Rate |

| USPIO Nanocluster Concentration | Modulates the drug release rate from the alginate matrix |

| Alginate Concentration | Affects the density of the polymer matrix and diffusion pathways |

| Microsphere Size | Influences the surface area-to-volume ratio, which can impact release |

Translational Research Trajectories and Future Preclinical Development of 6 Methoxyethylamino Numonafide

Pre-Investigational New Drug (IND) Enabling Studies

Prior to human clinical trials, a comprehensive set of Pre-Investigational New Drug (IND) enabling studies are essential to assess the safety and efficacy of a new drug candidate. For 6-Methoxyethylamino-Numonafide, these studies have been crucial in differentiating it from its parent compound, amonafide (B1665376). A key rationale for the development of MEAN was to circumvent the toxicities associated with amonafide, which undergoes acetylation of its 5-position amine to form a toxic metabolite. nih.govnih.gov In contrast, MEAN, a 6-amino derivative, is designed to avoid this metabolic pathway. nih.govnih.gov

Efficacy studies in xenograft models have further supported the potential of MEAN. In models of human hepatocellular carcinoma (HCC), MEAN not only demonstrated potent single-agent activity in inhibiting tumor growth but was also found to be more efficacious than sorafenib (B1663141), an approved therapy for HCC. nih.gov These foundational studies provide a strong impetus for further preclinical development aimed at a formal IND submission.

Table 1: Comparative In Vivo Tolerability of Numonafides and Amonafide

| Compound | Relative Toxicity in Murine Models | Key Observations |

| 6-Methoxyethylamino-Numonafide (MEAN) | Low | Better tolerated based on weight change, activity, and survival. nih.govnih.gov |

| 6-Amino-Numonafide (AN) | High | Toxicity comparable to Amonafide. nih.gov |

| Amonafide (AMN) | High | Known toxicities associated with its acetylated metabolite. nih.govnih.gov |

Identification of Novel Therapeutic Targets

Studies investigating the effects of MEAN on gene expression have revealed alterations in the expression of various known and unknown genes, as well as non-coding RNAs. nih.gov These changes suggest that beyond its direct interaction with DNA, MEAN may modulate cellular pathways that regulate tumor growth and survival. nih.gov Further research into these gene expression changes could uncover novel therapeutic targets and potential biomarkers for patient response. nih.gov

Interestingly, additional research in hepatocellular carcinoma models has indicated that MEAN may inhibit tumor growth through mechanisms that are distinct from both its parent compound, amonafide, and the multi-kinase inhibitor, sorafenib. nih.gov The exploration of these unique mechanisms is a key area of future preclinical research. Identifying these novel targets could expand the potential clinical applications of MEAN and inform the development of rational combination therapies. nih.gov

Table 2: Mechanistic Insights into 6-Methoxyethylamino-Numonafide

| Aspect | Finding | Implication for Therapeutic Targets |

| Primary Mechanism | DNA Intercalation (similar to Amonafide). nih.govnih.gov | Confirms its classification as a DNA-damaging agent. |

| Gene Expression | Modulates expression of known/unknown genes and non-coding RNAs. nih.gov | Suggests secondary targets involved in cellular signaling and regulation. |

| Comparative Mechanism | Potentially distinct mechanisms from Amonafide and Sorafenib in HCC. nih.gov | Indicates novel targets that could be exploited for specific cancer types. |

Integration with Image-Guided Therapeutic Strategies

The future of oncology is increasingly moving towards personalized and precisely targeted therapies. The integration of therapeutic agents with advanced imaging techniques offers the potential to monitor drug delivery, assess treatment response in real-time, and guide therapeutic interventions. 6-Methoxyethylamino-Numonafide is well-suited for such innovative approaches.

One of the early applications of imaging in the preclinical assessment of MEAN involved the use of luciferase-expressing human cancer cells in xenograft models. nih.gov This bioluminescence imaging allowed for the non-invasive, longitudinal monitoring of tumor burden and provided a clear visualization of the therapeutic response to MEAN over time. nih.gov

A more advanced and targeted approach has been the development of MEAN-eluting magnetic microspheres. nih.gov These microspheres are designed for selective, transcatheter delivery to tumors, particularly in hepatocellular carcinoma. nih.gov The incorporation of ultrasmall superparamagnetic iron oxide (USPIO) nanoclusters within these microspheres allows them to be visualized by magnetic resonance imaging (MRI). nih.gov This creates a theranostic platform where the delivery of the therapeutic agent can be guided and confirmed by in vivo imaging, potentially maximizing the drug concentration at the tumor site while minimizing systemic exposure. nih.gov

Furthermore, the inherent fluorescent properties of the naphthalimide scaffold, from which MEAN is derived, open up possibilities for the development of fluorescently tagged versions of the compound. nih.gov Such derivatives could be used for cellular imaging studies to investigate drug uptake and intracellular localization, providing further insights into its mechanism of action. nih.gov

Q & A

Q. What are the established synthetic routes for 6-Methoxyethylamino-Numonafide, and what methodological considerations are critical for reproducibility?

Answer: The synthesis of 6-Methoxyethylamino-Numonafide typically involves nucleophilic substitution reactions under controlled pH and temperature. Key steps include:

- Amination : Reaction of a methoxyethylamine precursor with a halogenated numonafide derivative in anhydrous dimethylformamide (DMF) at 60–80°C .

- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Reproducibility hinges on strict control of reaction stoichiometry, solvent purity, and inert atmosphere to prevent oxidation .

- Validation : NMR and LC-MS for structural confirmation, with yield optimization via factorial design (e.g., varying catalyst loading and reaction time) .

Q. How do researchers design in vitro assays to evaluate the biological activity of 6-Methoxyethylamino-Numonafide?

Answer: In vitro assays require:

- Dose-Response Curves : Use of 3–5 logarithmic concentrations (e.g., 1 nM–100 µM) in triplicate to determine IC50 values.

- Cell Line Selection : Cancer cell lines (e.g., MCF-7, HeLa) with matched controls (non-cancerous fibroblasts) to assess selectivity .

- Endpoint Metrics : ATP-based viability assays (e.g., CellTiter-Glo) combined with apoptosis markers (Annexin V/PI staining) .

- Confounding Factors : Account for solvent cytotoxicity (e.g., DMSO ≤0.1%) and plate-edge effects via randomized well placement .

Q. What theoretical frameworks guide the mechanistic study of 6-Methoxyethylamino-Numonafide’s interaction with cellular targets?

Answer:

- Molecular Docking : Computational models (AutoDock Vina) predict binding affinity to topoisomerase II or DNA intercalation sites, validated by mutagenesis studies (e.g., alanine scanning) .

- Kinetic Analysis : Michaelis-Menten kinetics to quantify enzyme inhibition (e.g., kcat/KM changes in target enzymes) .

- Pathway Mapping : Integration with omics data (transcriptomics/proteomics) to identify downstream effects, such as oxidative stress or cell cycle arrest .

Advanced Research Questions

Q. How can contradictory efficacy data for 6-Methoxyethylamino-Numonafide across studies be methodologically resolved?

Answer: Contradictions often arise from:

- Experimental Variability : Standardize cell passage numbers, serum batch, and incubation times .

- Data Harmonization : Meta-analysis using random-effects models to aggregate IC50 values across studies, weighted by sample size and assay type (e.g., ATP vs. resazurin assays) .

- Sensitivity Analysis : Test hypotheses (e.g., pH-dependent solubility) via controlled perturbations (e.g., buffered media at pH 6.5–7.4) .

Q. What advanced experimental designs are optimal for studying 6-Methoxyethylamino-Numonafide in combination therapies?

Answer:

- Factorial Design : Test synergistic effects with cisplatin or kinase inhibitors using a 2×2 matrix (e.g., ±6-Methoxyethylamino-Numonafide ±cisplatin) .

- Dynamic Dosing : Microfluidic systems to simulate pharmacokinetic profiles (e.g., pulsatile vs. continuous exposure) .

- Resistance Modeling : Long-term exposure (≥6 weeks) to derive resistant clones, followed by RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) .

Q. How can researchers address methodological gaps in understanding 6-Methoxyethylamino-Numonafide’s off-target effects?

Answer:

- Proteome-Wide Profiling : Use affinity pulldown assays with biotinylated 6-Methoxyethylamino-Numonafide and mass spectrometry to identify non-canonical targets .

- CRISPR Screens : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .

- Toxicogenomics : Rat liver microsomes + LC-MS/MS to assess metabolite toxicity (e.g., reactive quinone formation) .

Key Methodological Recommendations

- Theoretical Grounding : Anchor studies in DNA damage response or redox biology frameworks to contextualize findings .

- Robust Controls : Include isogenic cell lines (e.g., TOP2A-knockout) to validate target specificity .

- Transparency : Publish raw kinetics data and docking parameters for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.